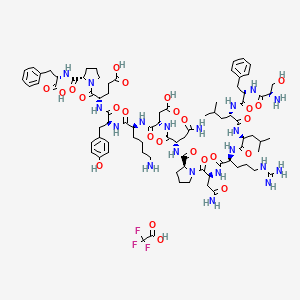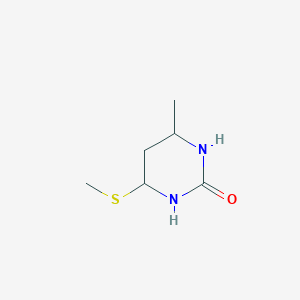
4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one is a heterocyclic compound that contains a diazinane ring with a methyl group and a methylsulfanyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . This reaction results in the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted diazinanes depending on the nucleophile used.
科学研究应用
4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
4-Methyl-1,3-diazinan-2-one: A structurally similar compound with a different functional group.
2-Methylsulfanyl-1,4-dihydropyrimidine: Another compound with a methylsulfanyl group but a different ring structure.
Uniqueness
4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one is unique due to the specific positioning of its methyl and methylsulfanyl groups on the diazinane ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C6H12N2OS |
|---|---|
分子量 |
160.24 g/mol |
IUPAC 名称 |
4-methyl-6-methylsulfanyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2OS/c1-4-3-5(10-2)8-6(9)7-4/h4-5H,3H2,1-2H3,(H2,7,8,9) |
InChI 键 |
VGZSBMATWSZNDM-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC(=O)N1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)
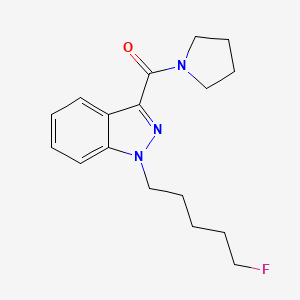
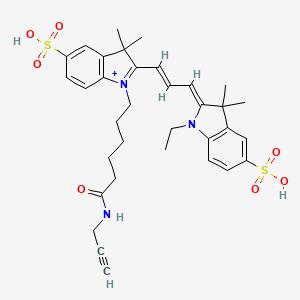
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)
![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B12358324.png)


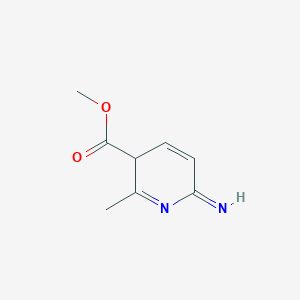
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)
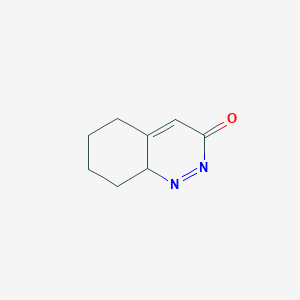
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12358357.png)
![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)
